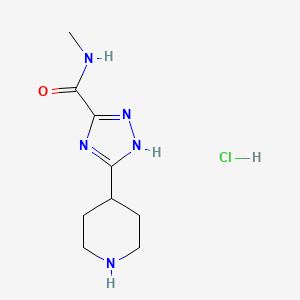![molecular formula C20H19N3O3S B2625458 2-(4-methoxyphenyl)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 1009517-61-6](/img/structure/B2625458.png)
2-(4-methoxyphenyl)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxyphenyl)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a useful research compound. Its molecular formula is C20H19N3O3S and its molecular weight is 381.45. The purity is usually 95%.
BenchChem offers high-quality 2-(4-methoxyphenyl)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-methoxyphenyl)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(4-methoxyphenyl)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide, also known as 2-(4-methoxyphenyl)-N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}acetamide:
Antioxidant Activity
This compound has shown significant antioxidant properties. Antioxidants are crucial in protecting cells from damage caused by free radicals. The presence of the methoxyphenyl group enhances its ability to scavenge free radicals, making it a potential candidate for developing antioxidant therapies .
Anti-inflammatory Applications
Research indicates that this compound exhibits anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This makes it a promising candidate for treating inflammatory diseases such as arthritis .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of bacterial and fungal strains. Its unique structure allows it to disrupt microbial cell walls or interfere with their metabolic processes, making it a potential candidate for developing new antimicrobial agents .
Anticancer Potential
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. Its ability to target specific pathways involved in cell proliferation and survival makes it a promising candidate for cancer therapy .
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. It can protect neurons from oxidative stress and inflammation, which are common factors in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. This makes it a potential candidate for developing neuroprotective drugs .
Cardioprotective Applications
Research suggests that this compound can have cardioprotective effects. It can reduce oxidative stress and inflammation in cardiac tissues, potentially preventing or mitigating heart diseases. This makes it a promising candidate for cardiovascular therapies .
Anti-diabetic Properties
The compound has shown potential in managing diabetes by modulating glucose metabolism and improving insulin sensitivity. Its ability to target specific pathways involved in glucose regulation makes it a potential candidate for developing anti-diabetic drugs .
Antiviral Activity
Preliminary studies indicate that this compound may have antiviral properties. It can inhibit the replication of certain viruses, making it a potential candidate for developing antiviral therapies .
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-26-16-9-7-14(8-10-16)11-19(24)21-20-17-12-27(25)13-18(17)22-23(20)15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVLGUCCLXMTQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=C3CS(=O)CC3=NN2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(5-chloro-1H-indol-2-yl)phenyl]-N'-(4-methoxyphenyl)urea](/img/structure/B2625377.png)
![{5-[(4-bromophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2-methylbenzenecarboxylate](/img/structure/B2625381.png)
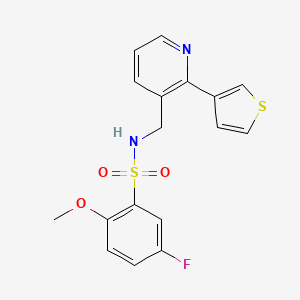
![3-[(3-Chloropyridin-2-yl)sulfanylmethyl]-3-methyl-1-(2,2,2-trifluoroethyl)azetidin-2-one](/img/structure/B2625383.png)
![2-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2625384.png)

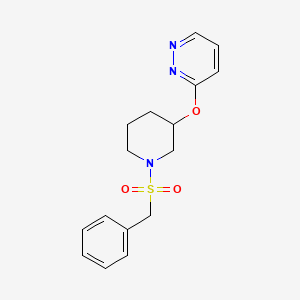

![N-(2-chloro-4-methylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2625390.png)
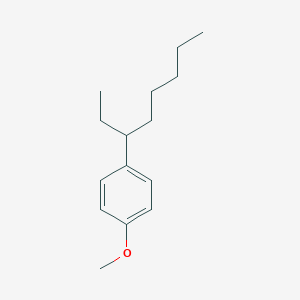
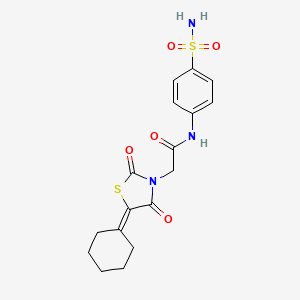
![N-(4-ethoxyphenyl)-2-{[3-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetamide](/img/structure/B2625397.png)
